molecular formula C13H13NO4 B8724549 1-Carboxymethyl-1H-indole-3-carboxylic acid ethyl ester

1-Carboxymethyl-1H-indole-3-carboxylic acid ethyl ester

Cat. No. B8724549
M. Wt: 247.25 g/mol
InChI Key: LWDMNSVGJOSMFZ-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

1-tert-Butoxycarbonylmethyl-1H-indole-3-carboxylic acid ethyl ester (700 mg, 2.31 mmol) was dissolved in CH2Cl2 (12 mL), TFA (2.65 mL, 34.6 mmol) was added and the solution was stirred at RT over week end. CH2Cl2 and water were added, the layers were separated and the aqueous one re-extracted with CH2Cl2 (2×). The combined organic layers were dried with Na2SO4, filtered and concentrated to give the desired compound. TLC, Rf (EtOAc)=0.62; MS (LC/MS): 248.1 [M+H]+, 246.0 [M−H]−; tR (HPLC conditions a): 3.03 min.
Name
1-tert-Butoxycarbonylmethyl-1H-indole-3-carboxylic acid ethyl ester
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
2.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]([CH2:15][C:16]([O:18]C(C)(C)C)=[O:17])[CH:7]=1)=[O:5])[CH3:2].C(O)(C(F)(F)F)=O.O>C(Cl)Cl>[CH2:1]([O:3][C:4]([C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]([CH2:15][C:16]([OH:18])=[O:17])[CH:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
1-tert-Butoxycarbonylmethyl-1H-indole-3-carboxylic acid ethyl ester
Quantity
700 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CN(C2=CC=CC=C12)CC(=O)OC(C)(C)C
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.65 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at RT over week end
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous one re-extracted with CH2Cl2 (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CN(C2=CC=CC=C12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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